molecular formula C17H26N4O4S B605340 Alpiropride, (S)- CAS No. 117741-82-9

Alpiropride, (S)-

Cat. No. B605340
M. Wt: 382.48
InChI Key: QRQMZZNDJGHPHZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpiropride, (S)-, is the S isomer of Alpiropride --- a dopamine antagonist.

Scientific Research Applications

  • Aluminum Hydride as a Hydrogen and Energy Storage Material : Aluminum hydride (AlH3) is being explored for its potential in hydrogen and energy storage, with applications in rocket fuel, explosives, reducing agents, and as a hydrogen source for portable fuel cells (Graetz et al., 2011).

  • Flame Retardant Properties of Aluminum-Based Compounds : Studies on the flame retardant synergism between aluminum-based compounds and other elements such as iron oxide and antimony oxide in various polymers have shown promising results. These studies focus on improving flame retardancy by enhancing the formation of a carbonaceous char or through other mechanisms (Gallo et al., 2011; Gallo et al., 2009).

  • Aluminum Hydride for Solid-State Hydrogen Storage : Aluminum hydride is also being investigated for its use in solid-state hydrogen storage, considering its high hydrogen density and low desorption temperature. This research is significant for applications in mobile hydrogen storage (Liu et al., 2021).

  • Biomedical Implications of Aluminum Exposure : Research has highlighted the potential neurotoxicity of aluminum and its link to neurodegenerative diseases like Alzheimer's and Parkinsonism. This emphasizes the importance of understanding aluminum's interaction with biological systems and its potential health impacts (Maya et al., 2016).

  • Quantitative Phase Imaging in Biomedicine : While not directly related to Alpiropride, the advancement in imaging techniques like Quantitative Phase Imaging (QPI) is noteworthy. QPI is used for investigating cells and tissues without the need for labeling, offering an objective measure of morphology and dynamics in biomedical research (Park, Depeursinge, & Popescu, 2012).

properties

CAS RN

117741-82-9

Product Name

Alpiropride, (S)-

Molecular Formula

C17H26N4O4S

Molecular Weight

382.48

IUPAC Name

Benzamide, 4-amino-2-methoxy-5-((methylamino)sulfonyl)-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)-, (S)-

InChI

1S/C17H26N4O4S/c1-4-7-21-8-5-6-12(21)11-20-17(22)13-9-16(26(23,24)19-2)14(18)10-15(13)25-3/h4,9-10,12,19H,1,5-8,11,18H2,2-3H3,(H,20,22)/t12-/m0/s1

InChI Key

QRQMZZNDJGHPHZ-LBPRGKRZSA-N

SMILES

CNS(=O)(=O)c1cc(c(cc1N)OC)C(=O)NC[C@@H]2CCCN2CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alpiropride, (S)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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